sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate
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Overview
Description
Sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate is a complex organic compound with a unique structure. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for various scientific applications. The compound’s structure includes a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a sulfate group, which is a common functional group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate typically involves multiple steps. The initial step often includes the preparation of the cyclopenta[a]phenanthrene core, which can be achieved through a series of cyclization reactions. Deuterium atoms are introduced using deuterated reagents, which replace hydrogen atoms in the molecule. The final step involves the addition of the sulfate group, which can be done using sulfur trioxide or chlorosulfonic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of deuterated reagents on an industrial scale requires careful handling and storage to prevent contamination and loss of deuterium.
Chemical Reactions Analysis
Types of Reactions
Sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group to a sulfide or thiol.
Substitution: The deuterium atoms can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where deuterium substitution can enhance drug stability and efficacy.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate involves its interaction with molecular targets in biological systems. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This can lead to changes in metabolic pathways and enzyme activities, providing insights into the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Sodium sulfate: A common sulfate compound used in various industrial applications.
Deuterated benzene: Another deuterated compound used in NMR spectroscopy and other analytical techniques.
Cyclopenta[a]phenanthrene: The core structure of the compound, which is a polycyclic aromatic hydrocarbon.
Uniqueness
The uniqueness of sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate lies in its combination of deuterium atoms and a sulfate group attached to a polycyclic aromatic hydrocarbon. This unique structure makes it valuable for specific scientific applications, particularly in studies involving isotopic labeling and metabolic research.
Properties
Molecular Formula |
C19H21NaO4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H22O4S.Na/c1-12-3-8-18-17-6-4-13-11-14(23-24(20,21)22)5-7-15(13)16(17)9-10-19(12,18)2;/h5,7,11,18H,1,3-4,6,8-10H2,2H3,(H,20,21,22);/q;+1/p-1/t18?,19-;/m1./s1/i3D2,5D,11D; |
InChI Key |
IFMSTKQPHXWQQV-IHMDDMNLSA-M |
Isomeric SMILES |
[2H]C1=CC2=C(CCC3=C2CC[C@]4(C3CC(C4=C)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |
Canonical SMILES |
CC12CCC3=C(C1CCC2=C)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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